molecular formula C11H15NO3S B13258828 3-(2-Methoxy-benzenesulfonyl)-pyrrolidine

3-(2-Methoxy-benzenesulfonyl)-pyrrolidine

Cat. No.: B13258828
M. Wt: 241.31 g/mol
InChI Key: DSCRRVLPPBASJE-UHFFFAOYSA-N
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Description

3-(2-Methoxy-benzenesulfonyl)-pyrrolidine: is an organic compound that features a pyrrolidine ring substituted with a 2-methoxy-benzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxy-benzenesulfonyl)-pyrrolidine typically involves the reaction of pyrrolidine with 2-methoxy-benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carboxyl group under strong oxidative conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols in the presence of a catalyst.

Major Products Formed:

    Oxidation: 3-(2-Hydroxy-benzenesulfonyl)-pyrrolidine or 3-(2-Carboxy-benzenesulfonyl)-pyrrolidine.

    Reduction: 3-(2-Methoxy-benzenesulfanyl)-pyrrolidine or 3-(2-Methoxy-benzenethiol)-pyrrolidine.

    Substitution: 3-(2-Azido-benzenesulfonyl)-pyrrolidine or 3-(2-Thiol-benzenesulfonyl)-pyrrolidine.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.

Biology:

    Enzyme Inhibition: Potential inhibitor of enzymes due to its sulfonyl group, which can interact with active sites of enzymes.

    Protein Modification: Used in the modification of proteins to study their structure and function.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.

Industry:

    Material Science: Used in the synthesis of polymers and materials with specific properties.

    Chemical Sensors: Incorporated into chemical sensors for the detection of specific analytes.

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-benzenesulfonyl)-pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The methoxy group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 3-(2-Hydroxy-benzenesulfonyl)-pyrrolidine
  • 3-(2-Methoxy-benzenesulfanyl)-pyrrolidine
  • 3-(2-Methoxy-benzenethiol)-pyrrolidine

Comparison:

  • 3-(2-Hydroxy-benzenesulfonyl)-pyrrolidine: Similar structure but with a hydroxyl group instead of a methoxy group. This change can affect the compound’s reactivity and interactions with molecular targets.
  • 3-(2-Methoxy-benzenesulfanyl)-pyrrolidine: Contains a sulfanyl group instead of a sulfonyl group, which can significantly alter its chemical properties and reactivity.
  • 3-(2-Methoxy-benzenethiol)-pyrrolidine: Features a thiol group, which can engage in different types of chemical reactions compared to the sulfonyl group.

The uniqueness of 3-(2-Methoxy-benzenesulfonyl)-pyrrolidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

3-(2-methoxyphenyl)sulfonylpyrrolidine

InChI

InChI=1S/C11H15NO3S/c1-15-10-4-2-3-5-11(10)16(13,14)9-6-7-12-8-9/h2-5,9,12H,6-8H2,1H3

InChI Key

DSCRRVLPPBASJE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)C2CCNC2

Origin of Product

United States

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